molecular formula C35H40N6O5 B14767467 H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)

H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)

Cat. No.: B14767467
M. Wt: 624.7 g/mol
InChI Key: CFVGCGXJRNVTFP-UZQQAHMESA-N
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Description

H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1) is a synthetic tetrapeptide composed of tyrosine (Tyr), lysine (Lys), tryptophan (Trp), and phenylalanine (Phe) residues, with DL-configurations at each amino acid center. The "DL" designation indicates racemic stereochemistry, meaning the peptide contains both D- and L-enantiomers of the constituent amino acids. This structural feature distinguishes it from naturally occurring peptides, which typically exhibit L-configurations. The compound’s CAS number, 86649-84-5, is associated with regulatory documentation, though the provided safety data sheet () pertains to a structurally distinct, longer peptide chain .

The inclusion of aromatic residues (Tyr, Trp, Phe) implies possible roles in hydrophobic interactions or fluorescence-based detection systems.

Properties

Molecular Formula

C35H40N6O5

Molecular Weight

624.7 g/mol

IUPAC Name

(2S)-2-amino-N-[3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C35H40N6O5/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45)/t27-,29?,30?,31?/m0/s1

InChI Key

CFVGCGXJRNVTFP-UZQQAHMESA-N

Isomeric SMILES

C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5

Canonical SMILES

C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)” typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection Steps: Protecting groups on the amino acids are removed to allow for subsequent coupling reactions.

    Cleavage from Resin: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like “H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)” may involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like tyrosine and tryptophan can be oxidized under certain conditions.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Specific amino acids in the peptide sequence can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Scientific Research Applications

Peptides like “H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)” have a wide range of applications in scientific research:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating peptide interactions with proteins and cell membranes.

    Medicine: Developing peptide-based therapeutics for diseases such as cancer and infectious diseases.

    Industry: Using peptides in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Properties of H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1) and Analogues

Compound Name Sequence/Configuration Molecular Weight (Da) Solubility (Water) Stability (pH 7.4)
H-Tyr-DL-Lys-DL-Trp-DL-Phe-(1) DL-Tyr, DL-Lys, DL-Trp, DL-Phe ~660 (estimated) Low (hydrophobic) Moderate
H-Tyr-L-Lys-L-Trp-L-Phe (Natural) L-Tyr, L-Lys, L-Trp, L-Phe ~660 Moderate High
H-Phe-DL-Trp-DL-Lys-DL-Tyr-(1) DL-Phe, DL-Trp, DL-Lys, DL-Tyr ~660 Low Moderate

Key Observations :

For example, L-configuration peptides often exhibit higher stability and solubility due to optimized folding .

Sequence Variants : Reordering residues (e.g., Phe vs. Tyr at the N-terminus) alters hydrophobicity and interaction profiles. H-Phe-DL-Trp-DL-Lys-DL-Tyr-(1) may exhibit divergent membrane permeability compared to the target compound.

However, this applies to a distinct peptide listed in the same regulatory document, underscoring the need for compound-specific toxicity studies .

Research Findings and Limitations

  • Bioactivity: No peer-reviewed studies directly investigate the bioactivity of H-Tyr-DL-Lys-DL-Trp-DL-Phe-(1). By contrast, L-configuration tetrapeptides with similar sequences (e.g., opioid receptor ligands) show measurable pharmacological effects, suggesting that stereochemistry critically influences function.
  • Synthetic Challenges: Racemic mixtures (DL-forms) complicate purification and characterization, as noted in protocols for analogous peptides .

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